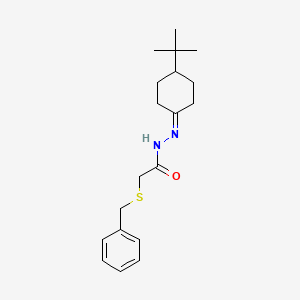
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide, commonly known as EPTA, is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. EPTA is a highly potent and selective inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the regulation of the neurotransmitter acetylcholine.
作用機序
EPTA acts as a competitive inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. EPTA has been shown to have a higher affinity for acetylcholinesterase than other known inhibitors such as tacrine and donepezil.
Biochemical and Physiological Effects
EPTA has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. EPTA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. EPTA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using EPTA in lab experiments is its high potency and selectivity for acetylcholinesterase inhibition. This makes it a useful tool compound for studying the role of acetylcholinesterase in various biological processes. However, one of the limitations of using EPTA is its potential toxicity and side effects, which may limit its use in certain experiments and applications.
将来の方向性
There are several future directions for the study of EPTA and its potential applications in various scientific research fields. One area of focus is the development of new acetylcholinesterase inhibitors based on the structure of EPTA. Another area of focus is the study of the neuroprotective effects of EPTA and its potential therapeutic applications in neurodegenerative disorders. Additionally, the use of EPTA as a tool compound in the study of acetylcholinesterase inhibition and cholinergic neurotransmission is an area of ongoing research.
合成法
EPTA can be synthesized using a multi-step process that involves the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride, which is then reacted with 2-amino-5-ethyl-1,3-thiazole to form EPTA. The purity and yield of EPTA can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
EPTA has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. EPTA has been shown to be a potent and selective inhibitor of acetylcholinesterase, making it a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. EPTA has also been used as a tool compound in the study of acetylcholinesterase inhibition and the development of new acetylcholinesterase inhibitors.
特性
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-2-16-18(15-11-7-4-8-12-15)21-19(23-16)20-17(22)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMGNIIRZDLUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)

![5-[2-(allyloxy)-5-bromobenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170972.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5170979.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)


![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)
![1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)

![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)

![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)